molecular formula C12H20O2 B1587888 Dihydrocarvyl acetate CAS No. 20777-49-5

Dihydrocarvyl acetate

Cat. No. B1587888
CAS RN: 20777-49-5
M. Wt: 196.29 g/mol
InChI Key: TUSIZTVSUSBSQI-YUSALJHKSA-N
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Description

Dihydrocarvyl acetate, also known as DHCA, is a chemical compound which belongs to the carvyl acetate family. It is a colorless liquid with a sweet, fruity odor, and is found naturally in many plant essential oils. It is a common flavoring agent used in food products and is also used in the manufacture of fragrances. DHCA has been studied for its potential use in scientific research, due to its role as an inhibitor of several enzymes, as well as its ability to modulate the expression of genes.

Scientific Research Applications

Safety Assessment in Fragrance Ingredients

  • Application : Dihydrocarvyl acetate has been assessed for various safety aspects in its use as a fragrance ingredient. This assessment covered genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety.
  • Findings : It was found that dihydrocarvyl acetate is not expected to be genotoxic, and it poses a low risk of repeated dose toxicity, reproductive and local respiratory toxicity. The material was also evaluated for skin sensitization and phototoxic/photoallergenic properties, showing a low likelihood of causing these issues.
  • Source : (Api et al., 2021).

Characterization Using NMR Spectroscopy

  • Application : The Carbon-13 NMR spectra of dihydrocarvyl acetate stereoisomers were characterized, offering insights into its chemical structure and properties.
  • Findings : The study helped in assigning chemical shifts considering steric and electronic effects, which is crucial for understanding the compound’s behavior in various applications.
  • Source : (Bradesi et al., 1994).

Oxidation Studies

  • Application : Research on the oxidation of l-Dihydrocarvyl acetate with selenium dioxide has been conducted. This study is significant in understanding the chemical reactions and potential applications of the compound in various fields.
  • Findings : The study led to the identification of new compounds formed as a result of the oxidation process, contributing to the broader understanding of dihydrocarvyl acetate’s reactivity.
  • Source : (Sakuda, 1961).

Gas Chromatography Applications

  • Application : Dihydrocarvyl acetate has been used in studies involving gas chromatography, specifically looking at the separation effects on stationary phases.
  • Findings : The compound was part of a set of samples used to evaluate the separation effectiveness of mixed stationary phases in gas chromatography, demonstrating its utility in analytical chemistry.
  • Source : (Qi et al., 2006).

Olfactory Discrimination Research

  • Application : Dihydrocarvyl acetate has been part of studies exploring the olfactory discrimination ability of human subjects.
  • Findings : The research revealed that human subjects could significantly discriminate the optical isomers of dihydrocarvyl acetate, indicating its potential importance in studies related to smell and fragrance.
  • Source : (Laska, 2004).

properties

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIZTVSUSBSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864942
Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Dihydrocarvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

232.00 to 234.00 °C. @ 760.00 mm Hg
Record name Dihydrocarveol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in alcohol
Record name Dihydrocarveol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dihydrocarvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.954
Record name Dihydrocarvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

20405-60-1, 20777-49-5
Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20405-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020405601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate
Source EPA Chemicals under the TSCA
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Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-8-en-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrocarveol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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